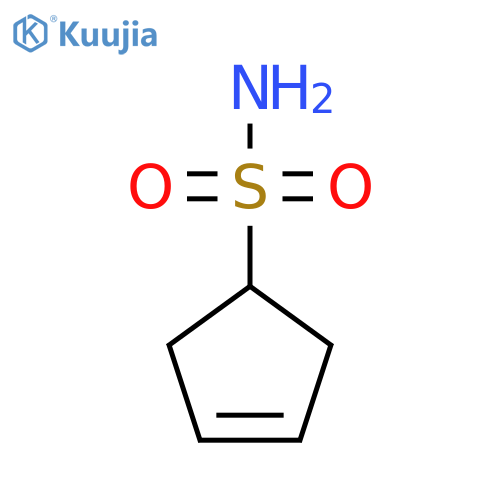Cas no 1083063-61-9 (Cyclopent-3-ene-1-sulfonamide)

Cyclopent-3-ene-1-sulfonamide structure
商品名:Cyclopent-3-ene-1-sulfonamide
Cyclopent-3-ene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1083063-61-9
- cyclopent-3-ene-1-sulfonamide
- EN300-6998864
- Cyclopent-3-ene-1-sulfonamide
-
- インチ: 1S/C5H9NO2S/c6-9(7,8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H2,6,7,8)
- InChIKey: ZQFZEFLNIPSYDP-UHFFFAOYSA-N
- ほほえんだ: S(C1CC=CC1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 147.03539970g/mol
- どういたいしつりょう: 147.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
Cyclopent-3-ene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6998864-2.5g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 2.5g |
$1399.0 | 2023-05-25 | ||
| Enamine | EN300-6998864-0.25g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 0.25g |
$657.0 | 2023-05-25 | ||
| Enamine | EN300-6998864-10.0g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 10g |
$3069.0 | 2023-05-25 | ||
| Enamine | EN300-6998864-1.0g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 1g |
$714.0 | 2023-05-25 | ||
| Enamine | EN300-6998864-0.5g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 0.5g |
$685.0 | 2023-05-25 | ||
| Enamine | EN300-6998864-0.05g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 0.05g |
$600.0 | 2023-05-25 | ||
| Enamine | EN300-6998864-0.1g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 0.1g |
$628.0 | 2023-05-25 | ||
| Enamine | EN300-6998864-5.0g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 5g |
$2070.0 | 2023-05-25 |
Cyclopent-3-ene-1-sulfonamide 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
1083063-61-9 (Cyclopent-3-ene-1-sulfonamide) 関連製品
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
